![molecular formula C13H20BrNO3 B271629 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol](/img/structure/B271629.png)
1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol, also known as BEAM, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BEAM is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body. These receptors are involved in various physiological processes, including the regulation of heart rate, blood pressure, and metabolism.
Wirkmechanismus
1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol exerts its effects through activation of the beta-adrenergic receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the physiological effects of this compound. Specifically, activation of beta-adrenergic receptors can increase heart rate and contractility, dilate blood vessels, and stimulate glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different tissues and organs. In the heart, this compound can increase contractility and cardiac output, leading to improved heart function. In the blood vessels, this compound can dilate arteries and veins, leading to decreased blood pressure. In the liver and skeletal muscle, this compound can stimulate glucose uptake and metabolism, leading to improved glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol has several advantages as a research tool, including its specificity for beta-adrenergic receptors and its well-characterized mechanism of action. However, this compound also has limitations, including its potential toxicity at high doses and its potential interactions with other drugs or compounds.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol. One area of interest is the development of novel this compound analogs with improved specificity and potency. Another area of interest is the investigation of this compound's effects on other physiological processes, such as inflammation and immune function. Finally, the potential therapeutic applications of this compound in various diseases and conditions warrant further investigation.
Synthesemethoden
1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol can be synthesized through a multi-step process starting from 5-bromo-2-ethoxy-3-methoxybenzaldehyde. The aldehyde is first converted to a corresponding oxime, which is then reduced to the amine using sodium borohydride. The amine is then coupled with 2-propanol to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol has been studied for its potential therapeutic applications in various areas, including cardiovascular diseases, metabolic disorders, and cancer. In cardiovascular research, this compound has been shown to have positive effects on heart function and blood pressure regulation. In metabolic research, this compound has been studied for its potential to improve glucose metabolism and insulin sensitivity. In cancer research, this compound has been shown to have anti-tumor effects in certain types of cancer cells.
Eigenschaften
Molekularformel |
C13H20BrNO3 |
---|---|
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
1-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C13H20BrNO3/c1-4-18-13-10(8-15-7-9(2)16)5-11(14)6-12(13)17-3/h5-6,9,15-16H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
USXPOUFKFWVNQW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC(C)O)Br)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.